molecular formula C10H8Cl2FN B8016300 2-(Chloromethyl)-7-fluoroquinoline hydrochloride

2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Cat. No.: B8016300
M. Wt: 232.08 g/mol
InChI Key: UMTYOFCFBGLAHL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride typically involves the chloromethylation of 7-fluoroquinoline. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-fluoroquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Chloromethyl)-7-fluoroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(chloromethyl)-7-fluoroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN.ClH/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9;/h1-5H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTYOFCFBGLAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CCl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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